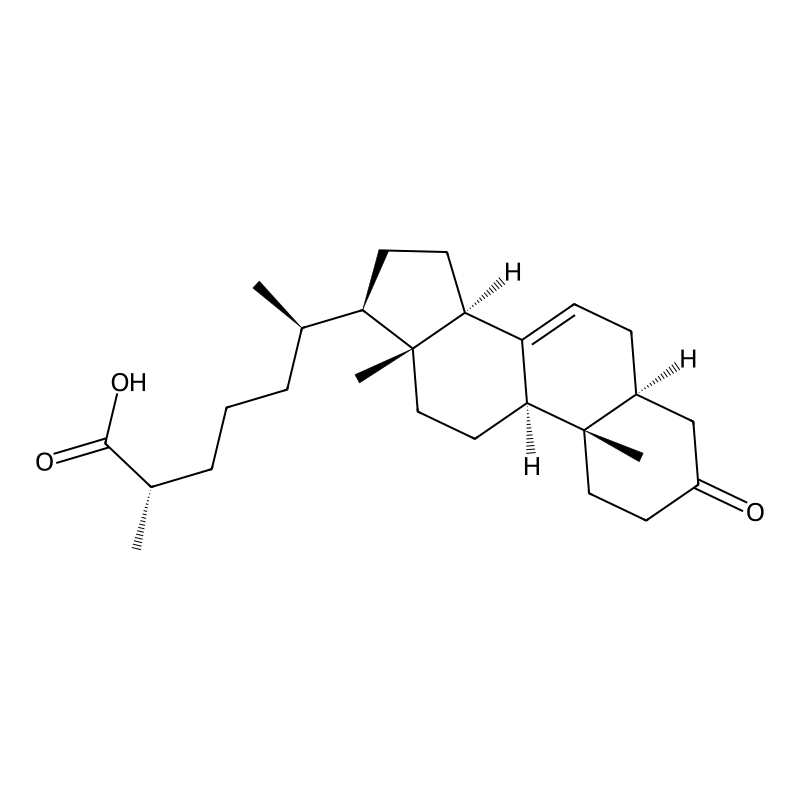(25S)-delta7-Dafachronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
(25S)-Delta(7)-dafachronic acid is a sterol-derived hormone found in nematodes, including the well-studied model organism Caenorhabditis elegans. Research has focused on its role in regulating dauer diapause, a stress-induced alternative developmental stage in C. elegans larvae [].
Dauer Diapause and DAF-12 Signaling
When C. elegans experiences harsh environmental conditions such as overcrowding or limited food, some larvae enter dauer diapause. This non-feeding, dispersal stage allows the nematode to survive until conditions improve. The decision to enter dauer is regulated by a signaling pathway involving the DAF-12 nuclear receptor [, ].
(25S)-Delta(7)-Dafachronic Acid as a DAF-12 Ligand
Research has shown that (25S)-Delta(7)-dafachronic acid acts as a ligand for DAF-12. When (25S)-Delta(7)-dafachronic acid binds to DAF-12, it prevents DAF-12 from promoting dauer formation [, ].
Inhibiting Dauer Formation
Studies have demonstrated that (25S)-Delta(7)-dafachronic acid can inhibit dauer formation in C. elegans at low concentrations [, ]. This suggests that it may play a crucial role in regulating the dauer decision under favorable environmental conditions.
(25S)-delta7-Dafachronic acid is a steroid-derived hormone that plays a crucial role in regulating developmental processes in various organisms, particularly in the nematode Caenorhabditis elegans. This compound is part of the dafachronic acid family, which includes several other stereoisomers, such as (25S)-delta4-dafachronic acid and (25S)-dafachronic acid. The unique structure of (25S)-delta7-dafachronic acid, characterized by a double bond at the 7-position of the steroid backbone, allows it to function as a ligand for the nuclear receptor DAF-12, influencing gene expression and developmental pathways related to dauer formation and reproductive development .
Dafachronic acid binds to the DAF-12 receptor, affecting its function []. When DAF-12 is not bound by dafachronic acid, it acts as a transcriptional repressor, meaning it suppresses the expression of certain genes. Dafachronic acid binding triggers conformational changes in DAF-12, preventing it from repressing these genes and leading to the expression of proteins that influence development, reproduction, and lifespan [].
The biological activity of (25S)-delta7-dafachronic acid is primarily linked to its role as an agonist for the DAF-12 receptor. Binding to this receptor inhibits the dauer formation pathway, promoting reproductive development instead. This mechanism is vital for the survival and adaptability of C. elegans, especially under stress conditions where dauer formation would typically occur. The compound's action highlights its importance in the endocrine regulation of developmental processes and life span modulation .
(25S)-delta7-Dafachronic acid has several applications in research and potential therapeutic areas:
- Developmental Biology: Its role in regulating dauer formation makes it a valuable tool for studying developmental processes in nematodes.
- Parasitology: Understanding its inhibitory effects on parasitic larvae formation can lead to new strategies for controlling parasitic infections.
- Endocrine Research: The compound serves as a model for studying steroid hormone signaling pathways and their implications in aging and metabolism.
Studies have shown that (25S)-delta7-dafachronic acid interacts selectively with DAF-12, influencing downstream signaling pathways that regulate development and reproduction. Research indicates that this compound can modulate gene expression related to lipid metabolism and stress responses in C. elegans. Interaction studies also reveal its potential effects on other nuclear receptors, suggesting broader implications for steroid hormone signaling across different species .
Several compounds share structural similarities with (25S)-delta7-dafachronic acid, each exhibiting unique biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (25S)-delta4-Dafachronic Acid | Double bond at position 4 | Similar agonistic effects on DAF-12 |
| (25S)-Dafachronic Acid | No double bond; saturated structure | Functions as a less potent ligand for DAF-12 |
| (25S)-cholestenoic Acid | Cholesterol derivative | Involved in lipid metabolism regulation |
| 3-alpha-OH-delta7-Dafachronic Acid | Hydroxyl group at position 3 | Distinct biological effects compared to delta7 form |
The uniqueness of (25S)-delta7-dafachronic acid lies in its specific double bond configuration at position 7, which enhances its binding affinity for DAF-12 compared to other dafachronic acids, making it a potent regulator of developmental processes .








